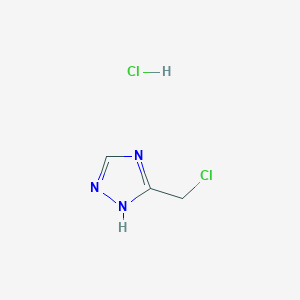
DOBAQ, N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, powder
Übersicht
Beschreibung
DOBAQ is a cationic lipid with a quaternary amine and unsaturated hydrocarbon chains . It displays pH-dependent ionization . It is a pH-sensitive lipid .
Molecular Structure Analysis
DOBAQ is a cationic lipid with a quaternary amine and unsaturated hydrocarbon chains . It displays pH-dependent ionization .Chemical Reactions Analysis
DOBAQ displays pH-dependent ionization . This suggests that its chemical behavior may change depending on the pH of the environment.Physical And Chemical Properties Analysis
DOBAQ is a cationic lipid with a quaternary amine and unsaturated hydrocarbon chains . It is a pH-sensitive lipid . It is typically stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Material Sciences and Optoelectronics
Research in material sciences, especially focusing on organic optoelectronics, identifies compounds with structural similarities to DOBAQ as promising candidates for developing new conjugated systems. For instance, BODIPY-based materials have been explored for applications in sensors, organic thin-film transistors, and organic photovoltaics. These compounds' structural design and synthesis aim at enhancing their performance in organic light-emitting diodes (OLEDs) due to their metal-free infrared emission properties, suggesting that DOBAQ-like compounds could find applications in the development of advanced optoelectronic devices (Squeo & Pasini, 2020).
Pharmaceutical Applications
In pharmaceutical research, certain quaternary ammonium compounds (Quats), which may share functional groups with DOBAQ, have been extensively reviewed for their antimicrobial properties. These studies focus on understanding the toxicological profiles of compounds like Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride, highlighting their minimal systemic absorption and non-carcinogenic nature, which could imply the potential for DOBAQ or similar compounds in antimicrobial applications (Luz et al., 2020).
Environmental Science
In environmental science, the synthesis and application of biogenic amines and their derivatives are critical for addressing pollution and waste management challenges. Studies on carboxymethyl chitosan, a derivative of chitin, reveal its application in water purification due to its enhanced solubility and chelating properties, suggesting potential environmental applications for similarly structured compounds like DOBAQ (Inamdar, Mourya, & Tiwari, 2010). Furthermore, research on N-heterocyclic carbenes (NHCs) and their metal complexes shows promising antimicrobial and anticancer activities, indicating a broad spectrum of biomedical applications that could extend to DOBAQ-related compounds (Patil et al., 2020).
Zukünftige Richtungen
While specific future directions for DOBAQ are not mentioned in the available resources, the use of lipid nanostructures in drug delivery and theranostics is a promising field . Microfluidic technologies can be employed for designing lipid nano-microsized structures for biological applications . These lipid structures can be used as carrying vehicles for a wide range of drugs and genetic materials .
Eigenschaften
IUPAC Name |
4-[[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-dimethylazaniumyl]methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H83NO6/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47(51)55-43-46(42-50(3,4)41-44-37-39-45(40-38-44)49(53)54)56-48(52)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,37-40,46H,5-18,23-36,41-43H2,1-4H3/b21-19-,22-20- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZTVPYNKWYMIW-WRBBJXAJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)CC1=CC=C(C=C1)C(=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)CC1=CC=C(C=C1)C(=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H83NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dobaq | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)



![2,2,3,3,4,4,4-Heptafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043957.png)
![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)


